Acidity (pKa) Comparison: 5-Nitro-3-pyrazolecarboxylic acid Versus 4-Nitro-1H-pyrazole-3-carboxylic Acid
5-Nitro-3-pyrazolecarboxylic acid exhibits a predicted pKa of 3.22 ± 0.10, reflecting the enhanced acidity conferred by the nitro group at the 5-position adjacent to the carboxylic acid moiety . The 4-nitro isomer (CAS 5334-40-7) lacks published pKa data, but structural analysis indicates a higher pKa due to the non-adjacent nitro-carboxyl spatial arrangement, affecting protonation state and salt-forming capacity under physiological pH conditions .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.22 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7): pKa not reported |
| Quantified Difference | Quantitative difference unavailable; structural basis for lower pKa in target compound due to adjacent nitro-carboxyl substitution |
| Conditions | Predicted value from ChemicalBook database |
Why This Matters
The lower pKa enables effective salt formation at biorelevant pH ranges, critical for solubility enhancement strategies in drug candidate development.
